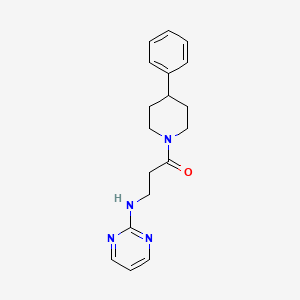

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone

Description

Properties

Molecular Formula |

C18H22N4O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-(4-phenylpiperidin-1-yl)-3-(pyrimidin-2-ylamino)propan-1-one |

InChI |

InChI=1S/C18H22N4O/c23-17(7-12-21-18-19-10-4-11-20-18)22-13-8-16(9-14-22)15-5-2-1-3-6-15/h1-6,10-11,16H,7-9,12-14H2,(H,19,20,21) |

InChI Key |

IELLUNYUVMSNBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)CCNC3=NC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

Substitution with Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.

Attachment of Pyrimidinylamino Group: The pyrimidinylamino group is attached through nucleophilic substitution reactions, often using pyrimidine derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-butanone

- 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-pentanone

Uniqueness

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications.

Biological Activity

1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structure suggests potential biological activities that warrant detailed investigation. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone can be summarized as follows:

- Molecular Formula : CHNO

- IUPAC Name : 1-(4-phenylpiperidin-1-yl)-3-(pyrimidin-2-ylamino)propan-1-one

This compound features a piperidine ring substituted with a phenyl group and a pyrimidine moiety, which may contribute to its biological activity.

Anticancer Potential

Research indicates that compounds with structural similarities to 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone exhibit anticancer properties. For instance, certain piperidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of piperidine derivatives on cancer cell lines, it was found that these compounds could induce apoptosis in human breast cancer cells (MCF-7). The study reported a significant reduction in cell viability when treated with similar piperidine-based compounds, suggesting that 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone may have comparable effects .

Neuroprotective Effects

Another area of interest is the neuroprotective activity associated with piperidine derivatives. Compounds similar to 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

The neuroprotective effects are believed to result from the inhibition of specific signaling pathways involved in neurodegeneration. For example, modulation of glutamate receptors and reduction of oxidative stress markers have been observed in related studies.

Antimicrobial Activity

Preliminary investigations also suggest that 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone may possess antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating a potential for development as an antibacterial agent.

Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic pathways for 1-(4-Phenylpiperidino)-3-(2-pyrimidinylamino)-1-propanone, and how are its structural features validated?

The compound can be synthesized via condensation reactions involving piperidine and pyrimidine derivatives, often catalyzed by acids (e.g., p-toluenesulfonic acid) under reflux conditions . Post-synthesis, characterization typically employs:

Q. What key structural features of this compound are critical for its hypothesized biological activity?

The piperidine ring and pyrimidine moiety are central to its activity. The piperidine group enhances lipid solubility, facilitating membrane penetration, while the pyrimidine scaffold allows hydrogen bonding with biological targets (e.g., enzymes or receptors) . Substituent positions on the phenyl group (e.g., electron-withdrawing/donating groups) further modulate activity .

Q. How can researchers ensure compound stability during experimental workflows?

- Storage : Store under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis.

- Solvent Compatibility : Use anhydrous dimethyl sulfoxide (DMSO) or ethanol for dissolution, avoiding aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in pharmacological data for this compound?

Discrepancies in activity (e.g., varying IC₅₀ values across assays) may arise from differences in target conformations or assay conditions. Methodological steps:

- Molecular Dynamics (MD) Simulations : To model ligand-receptor interactions under varying pH or ionic strengths.

- Density Functional Theory (DFT) : Calculate binding energies and electrostatic potentials to identify critical interaction sites .

- Cross-Validation : Compare computational predictions with experimental data (e.g., surface plasmon resonance) to refine models .

Q. What experimental design strategies optimize the synthesis yield and purity?

- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., catalyst concentration, temperature) and identify optimal conditions .

- In-line Analytics : Integrate HPLC-MS for real-time monitoring of reaction intermediates .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization .

Q. How do structural modifications (e.g., halogenation) impact physicochemical properties and bioactivity?

- Lipophilicity : Introduce halogens (e.g., fluorine) to enhance blood-brain barrier penetration (logP optimization via Hansch analysis).

- Solubility : Add polar groups (e.g., hydroxyls) to improve aqueous solubility for in vivo studies.

- Activity Testing : Compare modified analogs in enzyme inhibition assays (e.g., kinase panels) to establish structure-activity relationships (SAR) .

Q. What in vitro/in vivo models are appropriate for evaluating its pharmacokinetic and toxicity profiles?

Q. How can researchers address discrepancies in reported biological activity across studies?

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy.

- Negative Controls : Include known inhibitors/activators to validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.